molecular formula C15H23NO3 · HCl B1164671 DL-4662 (hydrochloride)

DL-4662 (hydrochloride)

Cat. No. B1164671
M. Wt: 301.8
InChI Key: CRMDWFYFEYCCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4662 is a 3,4-dimethoxy derivative of the substituted cathinones: pentedrone and α-pyrrolidinopentiophenone. It also features an ethylamine in place of the amino group that is typically attached to the alpha carbon of pentedrone. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.

Scientific Research Applications

  • Identification and Analytical Methods :

    • Weiss, Taschwer, Kunert, and Schmid (2015) conducted a study on DL-4662, focusing on its identity check using NMR spectroscopy and gas chromatography with mass spectrometry. They aimed to determine whether DL-4662 was traded enantiomerically pure or as a racemic mixture, providing insights into its chiral properties and the presence of racemate (Weiss, Taschwer, Kunert, & Schmid, 2015).
  • Crystal Growth and Optical Resolution :

    • Srimahaprom and Flood (2013) explored the optical resolution of DL-methionine hydrochloride (a compound structurally similar to DL-4662) by preferential crystallization, providing insights into the purification processes of such compounds. This research can be relevant for understanding the crystallization behavior of DL-4662 (Srimahaprom & Flood, 2013).
  • Vibrational Spectroscopy and Structural Analysis :

    • Paiva et al. (2017) performed a detailed study on DL-valine and DL-lysine hydrochloride, compounds structurally related to DL-4662, using Raman and infrared spectroscopy. This research offers insights into the vibrational properties and structural analysis that could be applicable to DL-4662 (Paiva et al., 2017).
  • Application in Analytical Methods :

    • Arafat (2014) developed a high-performance liquid chromatographic method for the determination of diltiazem hydrochloride, which is structurally similar to DL-4662. This methodological approach could be adapted for the analysis of DL-4662 in various samples (Arafat, 2014).
  • Dynamic Light Scattering in Biomedical Sciences :

    • Stetefeld, McKenna, and Patel (2016) discussed the application of dynamic light scattering (DLS) for studying protein-small molecule interactions, which can be relevant for studying the interactions of DL-4662 with biological macromolecules (Stetefeld, McKenna, & Patel, 2016).

properties

Product Name

DL-4662 (hydrochloride)

Molecular Formula

C15H23NO3 · HCl

Molecular Weight

301.8

InChI

InChI=1S/C15H23NO3.ClH/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4;/h8-10,12,16H,5-7H2,1-4H3;1H

InChI Key

CRMDWFYFEYCCLP-UHFFFAOYSA-N

SMILES

COC1=C(OC)C=CC(C(C(CCC)NCC)=O)=C1.Cl

synonyms

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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